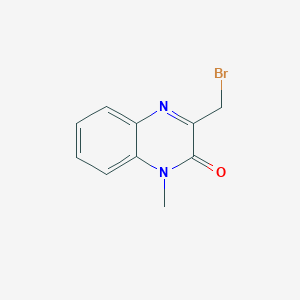

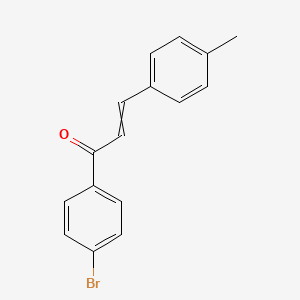

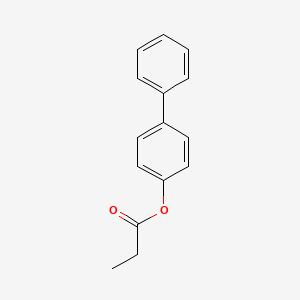

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chalcone derivatives like 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves Claisen-Schmidt condensation reactions, which are base-catalyzed reactions between aldehydes and ketones. This process leads to the formation of the chalcone scaffold, characterized by a double bond conjugated with a carbonyl group (Thanigaimani et al., 2015).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods (FTIR, (1)H, and (13)C NMR) and single-crystal X-ray diffraction has been crucial in determining the configuration and conformation of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. This compound typically crystallizes in specific space groups, with the molecular geometry influenced by various weak interactions, stabilizing the crystal structure (Thanigaimani et al., 2015).

Chemical Reactions and Properties

Chalcones undergo a variety of chemical reactions, including cyclization, addition, and substitution reactions, which can modify their structural framework and, consequently, their chemical properties. These reactions are often leveraged to synthesize more complex molecules with desired biological activities.

Physical Properties Analysis

The physical properties of chalcones like 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, including melting points, solubility, and crystal structure, are typically assessed using spectroscopic and crystallographic methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one are closely linked to its molecular structure. The presence of the bromophenyl and methylphenyl groups contributes to its reactivity and interactions with various biological targets. Quantum chemical investigations, including HOMO-LUMO analysis and natural bonding orbital (NBO) analysis, provide insights into its reactivity and potential as a nonlinear optical (NLO) material (Thanigaimani et al., 2015).

Scientific Research Applications

Crystal Structure and Molecular Packing

- Crystal Structure Analysis : The molecular structure of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one and its derivatives has been extensively studied in crystallography. These studies reveal detailed information about the planarity of the molecule and its dihedral angles, contributing to our understanding of its crystalline properties and molecular interactions (Suwunwong et al., 2009).

Nonlinear Optical Properties

- Nonlinear Optical (NLO) Applications : Several studies have focused on the nonlinear optical properties of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one and related compounds. These properties are crucial for potential applications in photonics and optoelectronics, where materials with strong nonlinear responses are sought after for devices like optical switches and modulators (D’silva et al., 2012).

Antioxidant Activity

- Potential Antioxidant Agent : Research has been conducted on the antioxidant activity of chalcone derivatives, including 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. These studies assess the potential of these compounds as antioxidants, which could have implications in fields like pharmacology and food science (Brahmana et al., 2021).

Structural and Spectral Properties

- Theoretical Studies on Structural Properties : Quantum chemical investigations have been employed to explore the structural and spectral properties of this compound. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding its chemical behavior and potential applications (Thanigaimani et al., 2015).

Chemical Synthesis and Characterization

- Synthesis and Characterization : Research on the synthesis and characterization of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one and related compounds is crucial for their practical application. These studies cover methods of synthesis, structural characterization using various spectroscopic techniques, and theoretical studies to predict properties (Bhumannavar, 2021).

properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOQBFSBVMUAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292532 |

Source

|

| Record name | 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

CAS RN |

51477-10-2 |

Source

|

| Record name | 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the spatial arrangement of the benzene rings in 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one?

A1: The two benzene rings in the molecule are rotated in opposite directions relative to the central C-C=C-C portion. This means they are not in the same plane [].

Q2: How does the crystal structure of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one influence its intermolecular interactions?

A2: The crystal structure reveals that molecules form pairs through C-H...pi interactions. Additionally, molecular chains are formed along the [] direction due to three cooperative hydrogen bonds in the 'bay area' of the molecule. These chains are further connected by weak C-H...Br interactions, forming (010) molecular layers. The third direction primarily exhibits weak van der Waals interactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)

![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)